

An In-depth Technical Guide to the Chemical Structure of Ethamoxytriphetol (MER-25)

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Compound of Interest

Compound Name: Ethamoxytriphetol

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Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of **Ethamoxytriphetol**, also known as MER-25. As the first synthetic nonsteroidal antiestrogen discovered, MER-25 holds a significant place in the history of endocrine therapy. This document details its chemical identifiers, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, it outlines generalized experimental protocols for its synthesis, purification, and analysis, based on methodologies for structurally related compounds. The guide also visualizes the established mechanism of action of Selective Estrogen Receptor Modulators (SERMs), a class to which MER-25 belongs, through a detailed signaling pathway diagram.

Chemical Structure and Identifiers

Ethamoxytriphetol is a triphenylethanol derivative. Its chemical structure is characterized by three phenyl rings attached to an ethanol backbone, with a diethylaminoethoxy side chain that is crucial for its antiestrogenic activity.

Table 1: Chemical Identifiers for **Ethamoxytriphetol** (MER-25)

Identifier	Value
IUPAC Name	1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-bis(4-hydroxyphenyl)ethanol
Common Name	Ethamoxytriphetol
Developmental Code	MER-25
Molecular Formula	C ₂₆ H ₂₉ NO ₃
Molecular Weight	403.52 g/mol
CAS Number	67-98-1
InChI Key	KDYQVUUCWUPJGE-UHFFFAOYSA-N
SMILES String	CCN(CC)CCOc1ccc(cc1)C(c2ccccc2)(O)Cc3ccc(OC)cc3

Physicochemical Properties (Predicted)

Due to its status as a compound that was never commercially marketed, extensive experimental data on the physicochemical properties of **Ethamoxytriphetol** is not readily available. The following table summarizes predicted values obtained from computational models, which can serve as a valuable guide for research and development.

Table 2: Predicted Physicochemical Properties of **Ethamoxytriphetol**

Property	Predicted Value	Method
pKa (most basic)	9.5 (amine)	Computational Prediction
logP	5.8	Computational Prediction
Aqueous Solubility	0.001 g/L	Computational Prediction

Spectroscopic Profile (Expected)

Detailed experimental spectra for **Ethamoxytriphetol** are not widely published. However, based on its chemical structure, an expected spectroscopic profile can be outlined.

¹H NMR Spectroscopy

The proton NMR spectrum of **Ethamoxytriphetol** would be complex, with characteristic signals for the aromatic protons, the protons of the ethyl and ethoxy groups, and the hydroxyl proton.

- Aromatic Protons: Multiple signals are expected in the range of 6.5-7.5 ppm.
- Ethyl and Ethoxy Protons: The diethylamino group would show a quartet around 2.6 ppm and a triplet around 1.1 ppm. The ethoxy protons would appear as triplets around 4.0 ppm and 2.8 ppm.
- Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
- Methoxyphenyl Protons: A singlet for the methoxy group would be expected around 3.8 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for its functional groups.^[1]^[2]

- O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.^[1]^[2]
- C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ range.^[2]

Mass Spectrometry

In a mass spectrum, **Ethamoxytriphetol** would likely show a molecular ion peak (M⁺) at m/z 403.52. The fragmentation pattern would be complex due to the presence of multiple functional groups.

- The molecular ion peak for a tertiary alcohol may be weak or absent.

- Common fragmentation pathways for tertiary alcohols include the loss of water (M-18) and alpha-cleavage.
- Fragmentation of the diethylaminoethoxy side chain is also expected.

Experimental Protocols (Generalized)

Specific, validated experimental protocols for **Ethamoxytriphetol** are scarce. The following sections provide generalized methodologies based on procedures for structurally similar triphenylethanol derivatives and other SERMs.

Synthesis

A plausible synthetic route for **Ethamoxytriphetol** involves a Grignard reaction. This is a common method for the synthesis of triphenylmethanol and its derivatives.

Reaction Scheme:

A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, could be reacted with a substituted benzophenone, like 4-(2-(diethylamino)ethoxy)benzophenone. The resulting tertiary alcohol would be **Ethamoxytriphetol**.

General Procedure:

- Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromoanisole with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- Grignard Reaction: Add a solution of 4-(2-(diethylamino)ethoxy)benzophenone in anhydrous diethyl ether dropwise to the Grignard reagent at 0°C.
- Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: The crude product can be purified by column chromatography on silica gel.

Purification

Purification of the synthesized **Ethamoxytriphetol** would typically involve standard laboratory techniques.

Protocol:

- Solvent Removal: Remove the solvent from the dried organic extract under reduced pressure.
- Column Chromatography:
 - Stationary Phase: Silica gel (230-400 mesh).
 - Mobile Phase: A gradient of ethyl acetate in hexanes, with the polarity gradually increasing. Triethylamine (0.1-1%) may be added to the mobile phase to prevent the amine from streaking on the silica gel.
- Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.
- Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified **Ethamoxytriphetol**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of **Ethamoxytriphetol**.

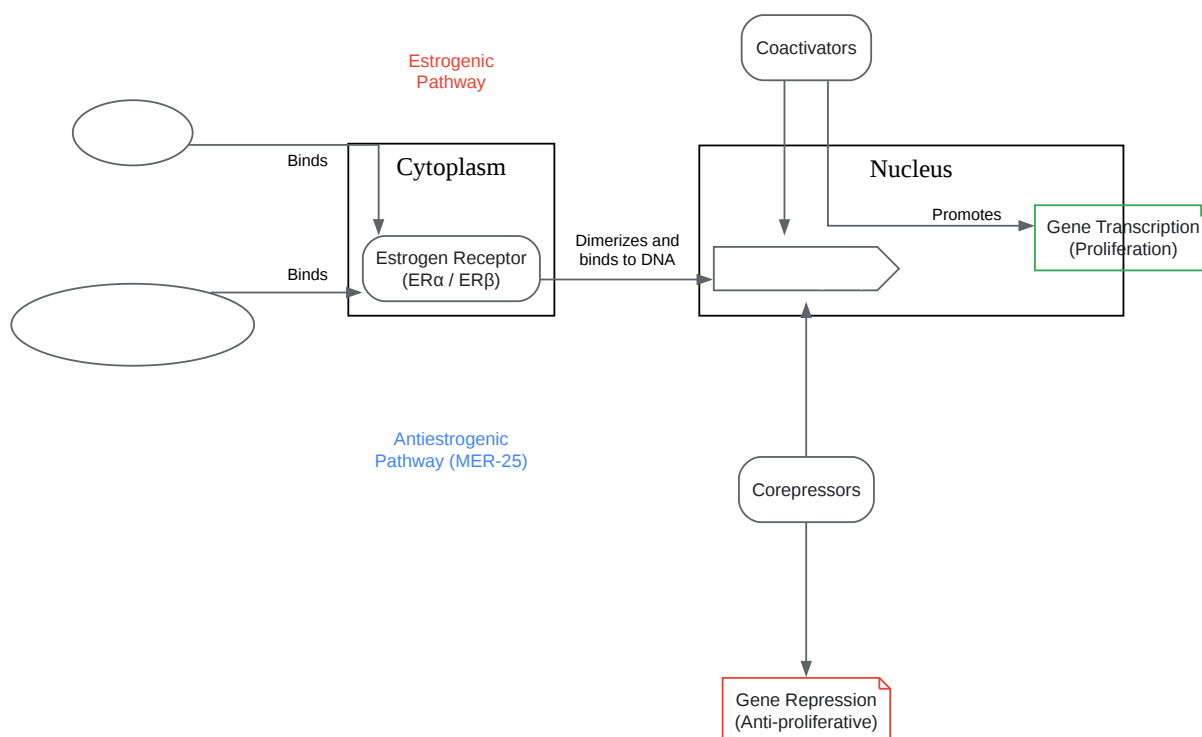
General HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of **Ethamoxytriphetol** (likely around 280 nm).

- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

Mechanism of Action: Signaling Pathway

Ethamoxytriphetol functions as a Selective Estrogen Receptor Modulator (SERM). It exerts its effects by binding to estrogen receptors (ER α and ER β) and modulating their activity in a tissue-specific manner. In target tissues like the breast, it acts as an antagonist, blocking the proliferative effects of estrogen.



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Caption: Mechanism of action of **Ethamoxytriphetol** (MER-25) as a SERM.

The diagram illustrates that both estrogen and **Ethamoxytriphetol** can bind to the estrogen receptor. However, the conformation of the receptor-ligand complex differs. The estrogen-bound receptor preferentially recruits coactivators, leading to gene transcription and cell proliferation. In contrast, the **Ethamoxytriphetol**-bound receptor favors the recruitment of corepressors, which results in the repression of gene transcription and an anti-proliferative effect in estrogen-sensitive tissues. This tissue-selective modulation of estrogen receptor activity is the hallmark of SERMs.

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